5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS number 324009-10-1 . It is a qualified product offered by several chemical companies .
Synthesis Analysis
The synthesis of piperazine derivatives, a key component of the compound, has been extensively studied. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis
The molecular structure of similar compounds, such as 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate, has been characterized using spectroscopic techniques like XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed in the DFT method using the B3LYP functional and the 6–311 + + G(d,p) basis set and compared with the experimental results .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives have been explored. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Scientific Research Applications
Corrosion Inhibition
One application of pyrazole derivatives, which include compounds similar to 5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, is in corrosion inhibition. For instance, specific pyranopyrazole derivatives have shown effectiveness as inhibitors for mild steel corrosion in acidic solutions. These compounds demonstrate high corrosion inhibition efficiency, attributed to their adsorption on the metal surface, following the Langmuir adsorption isotherm (Yadav et al., 2016).
Antimicrobial Activity
Pyrazole derivatives are also explored for their potential antimicrobial properties. For example, novel Schiff bases synthesized using pyrazole-4-carboxaldehyde derivatives exhibited significant antimicrobial activity. Among these derivatives, some showed excellent activity compared to others, suggesting their potential as antimicrobial agents (Puthran et al., 2019).
Synthesis of Novel Compounds
The structure of pyrazole-4-carbonitrile derivatives facilitates the synthesis of novel compounds with potential medicinal applications. For instance, the reaction of pyrazole-4-carbonitrile with various reactants has led to the creation of new pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the versatility of these compounds in synthesizing diverse molecular structures with potential therapeutic uses (Holla et al., 2006).
Inhibitory and Antibacterial Activities
Specific pyrazole derivatives linked via piperazine moiety have shown potent antibacterial and biofilm inhibition activities. These compounds have been tested against different bacterial strains and exhibited promising results in inhibiting bacterial growth and biofilm formation, indicating their potential in treating bacterial infections (Mekky & Sanad, 2020).
Anti-inflammatory Evaluation
Additionally, pyrazole derivatives have been evaluated for their anti-inflammatory properties. A series of heterocyclic derivatives conjugated with the pyrazole moiety were synthesized and tested for anti-inflammatory activity. Most of these compounds exhibited significant anti-inflammatory activities, comparable to known anti-inflammatory drugs, highlighting their potential as therapeutic agents (Fahmy et al., 2012).
Future Directions
The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, a novel compound 2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3 H -1,2,4-triazole-3-thione was synthesized and characterized, showing promising antibacterial activity . Similar research could be conducted on 5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile.
Properties
IUPAC Name |
5-[4-(3-methoxyphenyl)piperazin-1-yl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O/c1-23-16(14(11-21)15(22-23)17(18,19)20)25-8-6-24(7-9-25)12-4-3-5-13(10-12)26-2/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPUVAJJCDJDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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